tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
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Overview
Description
tert-ButylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is a synthetic organic compound known for its unique bicyclic structure. This compound is often used in various chemical and pharmaceutical research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate typically involves the reaction of tert-butyl carbamate with a bicyclo[2.2.1]heptane derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include tert-butyl chloroformate and amines .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow chemistry techniques to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
tert-ButylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is widely used in scientific research due to its versatile reactivity and stability. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
- tert-Butyl methyl (2-(methylamino)ethyl)carbamate
Uniqueness
tert-ButylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specialized research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[2-amino-2-(1-bicyclo[2.2.1]heptanyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11(15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUDXHUCIKYOGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C12CCC(C1)CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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